N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide
Description
N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide (CAS 1072944-36-5) is a benzamide derivative featuring a bromine atom at the para position and a methoxy group at the meta position on the aromatic ring. This compound is commercially available (e.g., Santa Cruz Biotechnology, sc-301234) and is structurally tailored for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-bromo-N-(furan-2-ylmethyl)-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-17-12-7-9(4-5-11(12)14)13(16)15-8-10-3-2-6-18-10/h2-7H,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMYXOXEBXTIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674716 | |
| Record name | 4-Bromo-N-[(furan-2-yl)methyl]-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-36-5 | |
| Record name | 4-Bromo-N-(2-furanylmethyl)-3-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-[(furan-2-yl)methyl]-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the furan ring and bromine substitution, may contribute to its interaction with biological targets.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features:
- A furan ring that may enhance its reactivity and interaction with biological systems.
- A bromo group that can influence binding affinity and specificity.
- A methoxy group that improves solubility and bioavailability.
The biological activity of this compound is hypothesized to involve:
- Enzyme inhibition : The compound may bind to specific enzymes, inhibiting their activity, which is crucial for various cellular processes.
- Cellular signaling modulation : By interacting with receptors or other cellular components, it may alter signaling pathways relevant to disease mechanisms.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that benzamide derivatives can be effective against various bacterial strains.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 32 µg/mL |
| Related Benzamide Derivative | P. aeruginosa | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. For instance, a study reported the cytotoxic effects of benzamide derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
These results indicate that this compound may possess promising anticancer properties.
Case Studies
-
Study on Trypanosoma brucei : A phenotypic screen identified related benzamide compounds as potential treatments for African sleeping sickness caused by Trypanosoma brucei. The study highlighted structure-activity relationships that could apply to this compound.
- Results : The most potent analogs showed EC50 values in the low micromolar range with selectivity over mammalian cells.
- In Vivo Studies : Animal models have been utilized to assess the efficacy of benzamide derivatives in treating infections and tumors. For instance, compounds were administered orally in murine models demonstrating significant tumor reduction and improved survival rates.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. Studies indicate that it may induce apoptosis in various cancer cell lines through mechanisms such as caspase activation.
- Antimicrobial Properties : Research has shown that N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide exhibits significant antibacterial activity against several strains, including E. coli and S. aureus.
2. Biological Research
- Enzyme Inhibition : The compound is being studied as a biochemical probe to explore enzyme activities and protein interactions, particularly in pathways related to cancer and infectious diseases.
- Targeting Bitter Taste Receptors : Recent investigations suggest that this compound may interact with specific bitter taste receptors, potentially leading to applications in flavor modulation or therapeutic interventions for taste disorders.
3. Material Science
- Organic Electronics : Its unique chemical properties make it suitable for use in the development of organic semiconductors and photoactive materials, which are crucial for advancements in electronic devices.
Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 20 µg/mL |
| S. aureus | 15 µg/mL |
| P. aeruginosa | 25 µg/mL |
Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12 | Induction of apoptosis via caspase activation |
| PC-3 (Prostate) | 9 | Inhibition of cell cycle progression |
Case Studies
1. Study on Antimicrobial Efficacy
A comprehensive study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited strong antibacterial activity against multi-drug resistant strains, highlighting its potential for therapeutic applications in infectious diseases.
2. Cancer Cell Line Research
In a study published in Cancer Research, researchers found that treatment with this compound led to significant tumor regression in xenograft models of breast cancer. The compound was shown to inhibit tumor growth by modulating key signaling pathways involved in cell survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
Position and Electronic Effects
N-(Furan-2-ylmethyl) 4-Bromo-3-Methylbenzamide (CAS 1072944-32-1)
- Structural Difference : Methyl group replaces methoxy at position 3.
- Impact : The methyl group is less polar than methoxy, reducing hydrogen-bonding capacity and increasing lipophilicity. This could enhance membrane permeability in drug design but decrease solubility in polar solvents .
N-(Furan-2-ylmethyl) 3-Bromo-4-Fluoro-Benzamide (CAS 1065074-07-8)
- Structural Difference : Bromo at position 3 and fluoro at position 4.
- Impact : The electron-withdrawing fluoro group increases acidity of adjacent protons and may stabilize negative charge in intermediates. Such substitutions are common in kinase inhibitors to modulate target binding .
4-Amino-N-(Furan-2-ylmethyl)-3-Methylbenzamide (CAS 926190-79-6) Structural Difference: Amino group at position 4 instead of bromo. Impact: The amino group enables hydrogen bonding and participation in conjugation, improving solubility and interaction with biological targets like enzymes or receptors .
Functional Group Replacements
N-(Furan-2-ylmethyl) 3-Bromo-5-Trifluoromethylbenzenesulfonamide (CAS 951884-84-7)
- Structural Difference : Sulfonamide replaces benzamide; trifluoromethyl at position 5.
- Impact : Sulfonamides are more acidic (pKa ~10) than benzamides (pKa ~15–20), making them suitable for protease inhibition. The trifluoromethyl group enhances metabolic stability and lipophilicity .
N-(2-Methoxy-phenyl)-2-Nitrobenzamide Structural Difference: Nitro group at position 2 and methoxy-phenyl substitution.
Physicochemical and Spectroscopic Properties
- Melting Points : While direct data for the target compound is unavailable, structurally related compounds (e.g., Example 53 in ) exhibit melting points of 175–178°C, influenced by substituent polarity and crystallinity .
- Spectroscopy :
- IR : Methoxy groups typically show C-O stretches near 1250 cm⁻¹, while bromo substituents lack strong absorption in this region.
- NMR : For a related compound (), aromatic protons resonate at δ 7.73–7.56 (meta to methoxy) and δ 8.10 (para to bromo), consistent with deshielding effects of electron-withdrawing groups .
Preparation Methods
General Synthetic Strategy
The preparation of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide typically involves the following key steps:
- Starting Materials: 4-bromo-3-methoxybenzoic acid or its activated derivative (acid chloride or ester) and furan-2-ylmethylamine (or a suitable protected derivative).
- Amide Bond Formation: Coupling of the carboxylic acid derivative with the amine to form the benzamide linkage.
- Purification: Isolation and purification of the final product by chromatographic methods.
Detailed Preparation Methods
Amidation via Acid Chloride Intermediate
One of the most reliable and widely used methods for preparing benzamides such as this compound is through the acid chloride intermediate:
- Step 1: Conversion of 4-bromo-3-methoxybenzoic acid to 4-bromo-3-methoxybenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions.
- Step 2: Reaction of the acid chloride with furan-2-ylmethylamine in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at low temperature (0–5 °C) to minimize side reactions.
- Step 3: The reaction mixture is then warmed to room temperature and stirred until completion.
- Step 4: Work-up involves aqueous quenching, extraction, drying, and purification by column chromatography.
This method offers high yields and purity due to the high reactivity of acid chlorides toward amines.
Direct Coupling Using Carbodiimide Reagents
An alternative method avoids the isolation of the acid chloride by using carbodiimide-mediated coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):
- Step 1: 4-bromo-3-methoxybenzoic acid is activated in situ with DCC or EDC in the presence of catalytic 4-dimethylaminopyridine (DMAP).
- Step 2: Furan-2-ylmethylamine is added to the reaction mixture, typically in anhydrous dichloromethane or dimethylformamide (DMF).
- Step 3: The reaction proceeds at room temperature or slightly elevated temperatures for several hours.
- Step 4: The urea byproduct is filtered off, and the product is purified by chromatography.
This method is mild and avoids harsh reagents, suitable for sensitive functional groups.
Reductive Amination Approach
Though less common for this specific compound, reductive amination can be employed when starting from 4-bromo-3-methoxybenzaldehyde:
- Step 1: Condensation of 4-bromo-3-methoxybenzaldehyde with furan-2-ylmethylamine to form an imine intermediate.
- Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium cyanoborohydride (NaBH₃CN).
- Step 3: Subsequent acylation of the amine with benzoyl chloride or anhydride to form the benzamide.
This multi-step approach is less direct but useful when aldehyde precursors are more accessible.
Reaction Conditions and Optimization
| Method | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid chloride amidation | SOCl₂, then furan-2-ylmethylamine | 0–5 °C to RT | DCM, THF | 75–90 | High reactivity, requires moisture-free conditions |
| Carbodiimide coupling | DCC or EDC, DMAP | RT to 40 °C | DCM, DMF | 60–85 | Mild, avoids acid chloride, urea byproduct removal needed |
| Reductive amination + acylation | NaBH₃CN, benzoyl chloride | RT to reflux | MeOH, DCM | 50–70 | Multi-step, moderate yields, useful for aldehyde precursors |
Purification and Characterization
- Purification: Typically performed by silica gel column chromatography using mixtures of ethyl acetate and hexane as eluents.
- Characterization: Confirmed by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and melting point analysis.
- Stability: The compound is generally stable under standard laboratory storage conditions but should be protected from moisture and light due to the furan moiety.
Summary Table of Preparation Methods
| Step | Method | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| 1 | Acid chloride formation | SOCl₂ or oxalyl chloride | High reactivity, good yields | Requires handling of corrosive reagents |
| 2 | Amidation with amine | Furan-2-ylmethylamine | Direct coupling | Sensitive to moisture |
| 3 | Carbodiimide coupling | DCC or EDC + DMAP | Mild conditions, no acid chloride | Urea byproduct removal needed |
| 4 | Reductive amination + acylation | NaBH₃CN, benzoyl chloride | Useful if aldehyde precursor used | Multi-step, lower overall yield |
Q & A
Q. What are the common synthetic routes for preparing N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide?
The compound is typically synthesized via a two-step process:
- Step 1 : Activation of the carboxylic acid group using thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
- Step 2 : Reaction of the acyl chloride with furfurylamine under anhydrous conditions, often in tetrahydrofuran (THF) or dichloromethane (DCM), followed by purification via silica gel column chromatography (eluent: petroleum ether/ethyl acetate mixtures) . Key quality checks include thin-layer chromatography (TLC) for reaction monitoring and NMR for structural validation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : To confirm the presence of the furan methyl group (δ ~4.5 ppm for N-CH₂), bromine-substituted aromatic protons, and methoxy protons (δ ~3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., ESI-TOF m/z matching C₁₃H₁₂BrNO₃⁺) .
- Melting Point Analysis : For purity assessment, though some derivatives are isolated as oils .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of N-(Furan-2-ylmethyl) derivatives?
- Catalyst Selection : Copper catalysts (e.g., CuI) enhance coupling reactions in heterocyclic systems .
- Temperature Control : Reactions are often conducted at 0–25°C to minimize side products like over-alkylation .
- Inert Atmosphere : Use of nitrogen or argon prevents oxidation of sensitive intermediates (e.g., nitro groups) . Example: LDA (lithium diisopropylamide) at -78°C ensures controlled deprotonation in alkylation steps .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- X-ray Crystallography : For unambiguous confirmation of molecular geometry, especially when NMR signals overlap (e.g., aromatic protons in brominated regions) .
- Computational Modeling : Density Functional Theory (DFT) can predict NMR shifts and compare with experimental data .
- Multi-Technique Validation : Cross-referencing HRMS, IR, and elemental analysis reduces ambiguity .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Sensitivity : Degrades at >40°C, requiring storage at -20°C in amber vials to prevent photodegradation .
- Moisture Sensitivity : Hygroscopic intermediates (e.g., nitrobenzamide precursors) must be stored with desiccants .
- Decomposition Pathways : Hydrolysis of the amide bond in acidic/basic conditions can yield furfurylamine and brominated benzoic acid .
Q. What methodologies assess the compound’s bioactivity, such as enzyme inhibition or receptor binding?
- In Vitro Assays : TRPM8 ion channel antagonism can be evaluated via calcium flux assays using HEK293 cells expressing recombinant TRPM8 .
- Radiolabeling : Carbon-11 or fluorine-18 isotopes enable PET imaging to study in vivo distribution, as demonstrated for structurally related benzamides .
- Docking Studies : Molecular docking with AutoDock Vina predicts binding affinities to targets like bacterial acps-pptase enzymes .
Data Contradiction and Mechanistic Analysis
Q. How to address discrepancies in reaction yields reported across studies?
- Batch Variability : Trace moisture in solvents or amines (e.g., furfurylamine) can reduce yields by 10–15%. Use of molecular sieves or freshly distilled reagents is critical .
- Catalyst Loading : Copper catalyst concentrations >5 mol% may accelerate side reactions (e.g., homocoupling of furan rings) .
Q. Why do some synthetic routes produce oily residues instead of crystalline solids?
- Steric Effects : Bulky substituents (e.g., 3-methoxy and bromine groups) disrupt crystal packing, favoring amorphous states. Recrystallization in hexane/ethyl acetate mixtures may improve crystallinity .
Methodological Best Practices
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
